2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
The compound “2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is a complex organic compound with a molecular formula of C22H17IN2O3 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound has a molecular weight of 484.286 Da .Scientific Research Applications
Catalytic Enantioselective Reactions
- Catalytic Enantioselective aza-Reformatsky Reaction : Research demonstrates the use of cyclic dibenzo[b,f][1,4]oxazepines in catalytic enantioselective aza-Reformatsky reactions. This process involves the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, showcasing high yields and enantioselectivities (Munck et al., 2017).
Synthesis and Transformation
- Microbial Transformation : A study explored the microbial transformation of a compound structurally similar to the one , leading to the creation of new derivatives (Jiu et al., 1977).
- Novel Synthesis Approaches : Different methods have been developed for constructing tricyclic dibenzo[b,f][1,4]oxazepin systems, highlighting new approaches in synthesis (Sapegin et al., 2008).
Biomedical Research
- Antitumor Activity : Some studies have focused on the synthesis of dibenzo[b,f][1,4]oxazepine derivatives for their potential antitumor activity, offering insights into their use in cancer research (Sławiński & Brzozowski, 2006).
Pharmaceutical Chemistry
- Carbonic Anhydrase Inhibitors : A research discovered [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of human carbonic anhydrases, suggesting pharmaceutical applications (Sapegin et al., 2018).
Organic Synthesis Techniques
- Asymmetric Alkynylation : Asymmetric alkynylation of cyclic imines, including dibenzo[b,f][1,4]oxazepines, has been achieved, demonstrating methods to synthesize optically active derivatives (Ren et al., 2014).
- Transfer Hydrogenation : A method for asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds in water has been reported, showcasing environmentally friendly solvent use (More & Bhanage, 2017).
Other Applications
- Pharmacological Characterization : There are studies exploring the influence of chlorine substitution patterns on the pharmacology at various receptors, which are crucial for understanding the compound's pharmacological properties (Naporra et al., 2016).
Properties
IUPAC Name |
2-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-2-24-17-8-4-5-9-19(17)28-18-12-11-14(13-15(18)21(24)25)23-29(26,27)20-10-6-3-7-16(20)22/h3-13,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQERPVGWNLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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